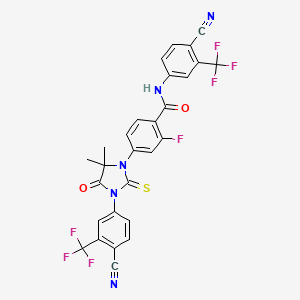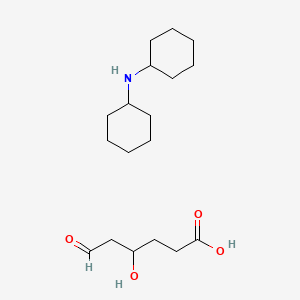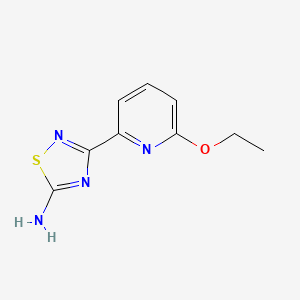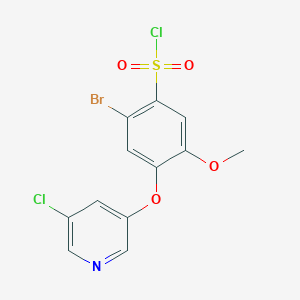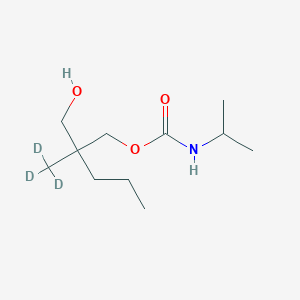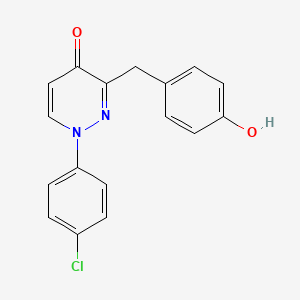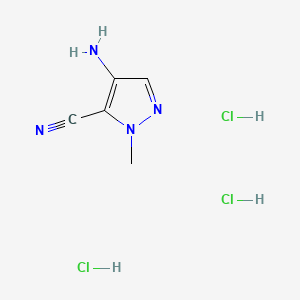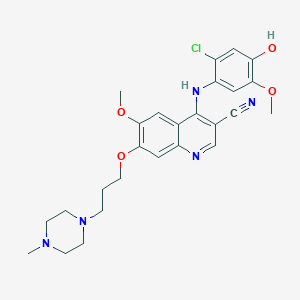
Bosutinib Oxydechlorinated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bosutinib Oxydechlorinated is a derivative of Bosutinib, a second-generation tyrosine kinase inhibitor. Bosutinib is primarily used in the treatment of chronic myelogenous leukemia (CML), specifically targeting the Philadelphia chromosome-positive (Ph+) variant of the disease . This compound retains the core structure of Bosutinib but has undergone a specific chemical modification, which may influence its pharmacokinetic and pharmacodynamic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bosutinib Oxydechlorinated involves the oxydechlorination of Bosutinib. This process typically requires the use of specific reagents and conditions to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bosutinib Oxydechlorinated undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of Bosutinib, each with unique chemical properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Bosutinib Oxydechlorinated has several scientific research applications, including:
Wirkmechanismus
Bosutinib Oxydechlorinated exerts its effects by inhibiting the activity of specific tyrosine kinases, including the BCR-ABL kinase and Src-family kinases. These kinases play a crucial role in the proliferation and survival of cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: The first-generation BCR-ABL inhibitor used in the treatment of CML.
Dasatinib: A second-generation BCR-ABL inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation BCR-ABL inhibitor with improved efficacy and safety profile.
Uniqueness
Bosutinib Oxydechlorinated is unique due to its specific chemical modification, which may enhance its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification may result in improved efficacy, reduced side effects, and better patient outcomes .
Eigenschaften
Molekularformel |
C26H30ClN5O4 |
|---|---|
Molekulargewicht |
512.0 g/mol |
IUPAC-Name |
4-(2-chloro-4-hydroxy-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H30ClN5O4/c1-31-6-8-32(9-7-31)5-4-10-36-25-13-20-18(11-24(25)35-3)26(17(15-28)16-29-20)30-21-14-23(34-2)22(33)12-19(21)27/h11-14,16,33H,4-10H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
OFBQZZFEXFRYQW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)O)OC)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


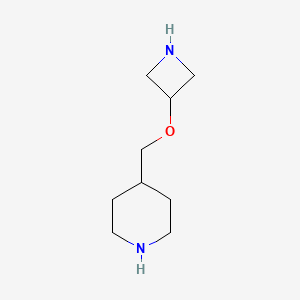
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
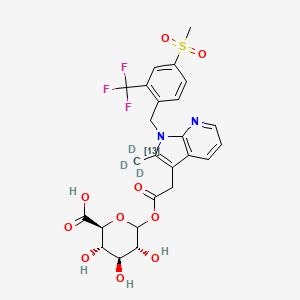
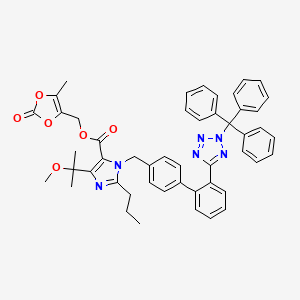
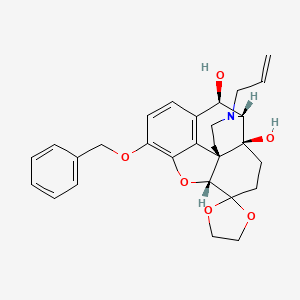
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
